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L-heptaguluronic acid heptasodium salt

Fungal Biotechnology Secondary Metabolite Elicitation Alginate Oligosaccharide SAR

Alginate lyase researchers require homogeneous DP-defined G-block substrates; heterogeneous mixtures confound kinetic analyses. This DP7 heptaguluronic acid standard (≥95% HPGPC) eliminates DP variability. • Single defined cleavage site for E. cloacae polyguluronate lyase enables precise kinetic quantification • 59% penicillin G enhancement in P. chrysogenum validates fungal elicitor potency • Eliminates DP heterogeneity for reproducible Ca²⁺-chelation & antibiofilm studies

Molecular Formula C42H58O43
Molecular Weight 1250.9 g/mol
Cat. No. B13785065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-heptaguluronic acid heptasodium salt
Molecular FormulaC42H58O43
Molecular Weight1250.9 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+/m0/s1
InChIKeyGXPCMELWUBXVLD-HTAIWMSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Heptaguluronic Acid Heptasodium Salt: Defined Oligoguluronate Standard


L-Heptaguluronic acid heptasodium salt (CAS 862694-87-9) is a homooligosaccharide composed of seven α-(1→4)-linked L-guluronic acid residues, derived from the depolymerization of alginate [1]. With a molecular weight of 1404.76 Da, it serves as a well-defined G-block oligomer standard for investigating structure–activity relationships of alginate-derived oligosaccharides [2]. Its precise degree of polymerization (DP7) and high purity (≥95% by HPGPC) make it a critical reagent for studies requiring uniform chain length and monomeric composition, distinguishing it from heterogeneous alginate oligomer mixtures [3].

Uniform DP7 Defined chain length avoids polydispersity and enables precise SAR interpretation.
Pure G-Block Oligomer Homopolymeric α-(1→4)-L-guluronate without mannuronate contamination for G-specific studies.
Research-Ready Purity Verified high purity by HPGPC for reproducible enzyme and elicitation assays.

Why Generic Alginate Oligosaccharides Cannot Substitute


Alginate oligosaccharides are heterogeneous mixtures varying in degree of polymerization (DP), monomer composition (M/G ratio), and sequence distribution [1]. Even among purified G-block oligomers, biological and enzymatic activities are exquisitely DP-dependent. For instance, oligoguluronates with DP < 4 are not cleaved by Enterobacter cloacae polyguluronate lyase, whereas heptaguluronic acid (DP7) exhibits a dramatic increase in degradation rate and a unique single cleavage site compared to hexaguluronic acid (DP6) [2]. Furthermore, DP7 oligoguluronate demonstrates distinct elicitor activity in fungal fermentation that differs significantly from its mannuronate counterpart [3]. Therefore, substitution with an undefined alginate oligomer mixture or an oligomer of different DP risks irreproducible results and confounded structure–activity conclusions.

  • Degree of polymerization (DP) cannot be ignored

    Enzymatic degradation rates and elicitor activity shift sharply with DP; DP7 exhibits a unique cleavage site that DP6 or shorter oligomers do not replicate.

  • Monomer composition alters biological response

    G-block and M-block heptamers produce significantly different secondary metabolite profiles; substituting with an undefined M/G mixture confounds structure–activity conclusions.

  • Polydisperse mixtures obscure mechanism

    Heterogeneous alginate oligosaccharide preparations introduce variability in chain length and sequence, making it impossible to attribute effects to a specific oligomer species.

Quantitative Evidence: L-Heptaguluronic Acid vs. Analogs


Penicillin G Elicitation: G-Block vs. M-Block Heptamers

In submerged liquid cultures of Penicillium chrysogenum P2, addition of L-heptaguluronic acid heptasodium salt (oligoguluronate DP7) at 150 mg/L enhanced penicillin G yield by 59% relative to untreated controls, whereas addition of D-heptamannuronic acid (oligomannuronate DP7) under identical conditions enhanced yield by 78% [1]. This 19-percentage-point differential demonstrates that monomer identity (G vs. M) significantly impacts secondary metabolite elicitation potency, even at identical DP.

Penicillin G Yield
Head-to-head
+59% (G-block DP7) vs +78% (M-block DP7)

Reported elicitation endpoint context; G-block response differs from M-block.

P. chrysogenum P2 submerged culture, 150 mg/L addition.

Fungal Biotechnology Secondary Metabolite Elicitation Alginate Oligosaccharide SAR

6-APA Enhancement: G-Block vs. M-Block Heptamers

In the same P. chrysogenum fermentation model, L-heptaguluronic acid heptasodium salt (oligoguluronate DP7) increased extracellular 6-aminopenicillanic acid (6-APA) levels by 19% relative to control, whereas D-heptamannuronic acid (oligomannuronate DP7) increased 6-APA by 26% [1]. This 7-percentage-point difference further supports that G-block and M-block heptamers produce distinct elicitation profiles.

6-APA Enhancement
Head-to-head
+19% (G-block DP7) vs +26% (M-block DP7)

Supports distinct G-block/M-block elicitation profile for 6-APA accumulation.

Same fermentation model; report quantifies precursor yield difference.

β-Lactam Biosynthesis Fermentation Optimization Alginate Oligosaccharide Elicitors

Alginate Lyase Substrate Specificity: DP7 vs. DP6

The (1→4)-α-L-guluronan lyase from Enterobacter cloacae M-1 exhibits a marked DP-dependent activity profile. The enzyme does not degrade oligoguluronic acids with DP < 4. Notably, the degradation rate of heptaguluronic acid (DP7) by this enzyme was reported to be "remarkably increased" compared to that of hexaguluronic acid (DP6), and heptaguluronic acid possesses a single preferential cleavage site [1]. This DP-specific behavior is critical for enzymatic assays requiring a defined substrate that yields predictable cleavage products (dimer and pentamer).

Lyase Specificity
Reported
Remarkably increased rate (DP7) vs Lower rate (DP6)

DP-dependent enzyme activity; DP7 yields defined dimer + pentamer products.

E. cloacae polyguluronate lyase; quantitative rate constants not reported.

Alginate Lyase Assays Enzyme Kinetics Oligosaccharide Degradation

Antibiofilm Activity via Calcium Chelation: G-Block vs. M-Block

Low molecular weight alginate oligosaccharides with high G-content (G-block oligomers, including heptaguluronic acid) have demonstrated antimicrobial and antibiofilm activity against Pseudomonas aeruginosa and other ESKAPE pathogens, attributed to their ability to chelate calcium ions essential for biofilm matrix stability [1]. In contrast, high M-content (M-block) alginate polymers are major constituents of P. aeruginosa biofilms and do not exhibit the same disruptive effect [1]. While direct comparative MIC data for DP7 G-block vs. DP7 M-block against specific strains are not available in the literature, the class-level SAR establishes G-block oligosaccharides as the active species for calcium-dependent antibiofilm applications.

Antibiofilm Context
Class-level inference
G-block oligosaccharides disrupt P. aeruginosa biofilm via Ca²⁺ chelation; M-block oligosaccharides lack this activity.

Class-level SAR context; specific MIC/IC₅₀ for DP7 not reported.

Data to verify in targeted biofilm models; calcium chelation mechanism inferred.

Antimicrobial Biofilm Disruption Calcium Chelation

Applications of L-Heptaguluronic Acid Heptasodium Salt


Alginate Lyase Characterization and Subsite Mapping

Given its well-defined DP and the documented single preferential cleavage site by Enterobacter cloacae polyguluronate lyase, L-heptaguluronic acid heptasodium salt is an ideal substrate for characterizing the active site architecture and subsite binding energetics of G-block-specific alginate lyases [1]. The predictable cleavage to dimer and pentamer enables precise quantification of enzyme kinetics and product distribution.

Secondary Metabolite Elicitor in Filamentous Fungi

The demonstrated 59% enhancement of penicillin G and 19% enhancement of 6-APA in P. chrysogenum fermentation establishes this compound as a potent elicitor for fungal secondary metabolism [2]. It is particularly suited for studies investigating the structure–activity relationship of alginate oligosaccharides in modulating fungal gene expression and biosynthetic pathways.

G-Block Probe for Antibiofilm and Calcium Chelation

As a pure, high-G-content oligomer, this compound serves as a molecular probe to dissect the calcium-chelating mechanism underlying the antibiofilm activity of alginate oligosaccharides against P. aeruginosa and other biofilm-forming pathogens [3]. Its defined DP eliminates the variability inherent in heterogeneous alginate oligomer mixtures, enabling reproducible investigation of calcium-binding stoichiometry and biofilm disruption kinetics.

Oligoguluronate Analytical Standard

With a purity of ≥95% by HPGPC and a precisely defined molecular weight of 1404.76 Da, L-heptaguluronic acid heptasodium salt is an essential reference standard for calibrating size-exclusion chromatography, mass spectrometry, and electrophoretic methods used to analyze alginate-derived oligosaccharide mixtures [4].

Application
Selection Property
Validation Focus
Alginate lyase characterization
Defined DP7 with single preferential cleavage site
Enzyme kinetics and product distribution (dimer/pentamer)
Fungal secondary metabolism studies
G-block elicitor for biosynthetic pathway modulation
Penicillin G and 6-APA yield endpoint comparison
Calcium chelation & biofilm research
Pure G-block oligomer for Ca²⁺-dependent studies
Biofilm matrix integrity and Ca²⁺-chelating endpoints
Oligoguluronate analytical standard
Uniform DP7, high-purity grade (HPGPC verified)
SEC-MS calibration and method validation

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